The following table consolidates key quantitative data for Osmundalin from the primary research paper [1].
| Property | Description |
|---|---|
| IUPAC Name | Provided in original source (see Fig. 1) [1] |
| Chemical Formula | Information not available in search results |
| Molecular Weight | Information not available in search results |
| Class | Fern glycoside [1] |
| Aglycone | Osmundalactone [1] |
| Year Isolated | 1974 [1] |
| Analytical Methods | NMR (Spectra No. 198) [1] |
The original study employed a classic approach for natural product isolation and identification. The diagram below outlines this general workflow.
> Classical workflow for isolating this compound and synthesizing its aglycone for structure confirmation [1].
While this compound itself is not well-characterized in modern literature, research into fern compounds provides context for its potential significance.
Given the limited contemporary data on this compound, here are potential paths for your research:
The plant genus Angiopteris is the source of compounds closely related to Osmundalin.
The table below summarizes the compounds found in or synthesized from Angiopteris species:
| Compound Name | Type / Relationship | Source / Context |
|---|---|---|
| (-)-epi-Osmundalactone | Directly related lactone | Isolated from Angiopteris helferiana [1] |
| Angiopteroside | Directly related compound | Isolated from Angiopteris helferiana [1] |
| (4R,5S)-osmundalactone | Core lactone structure | Synthesized as a model compound [2] |
| tetra-O-acetylthis compound | Target natural product | First total synthesis achieved from osmundalactone [2] |
The synthesis of the core lactone structure and the eventual total synthesis of tetra-O-acetylthis compound involved a key lactonization step [2].
Angiopteris helferiana extracts show promising bioactive potential, though specific data for this compound was not found in the search results.
The following diagram illustrates the documented relationship between the source plant, its isolated compounds, and the synthetic pathway to this compound.
Relationship map of this compound and related compounds, showing connection between natural source and synthetic derivation.
Based on the gathered information, here are key areas for further investigation:
The table below summarizes the key information available from the search results:
| Attribute | Information |
|---|---|
| Identity | Fern glycoside [1] |
| Source | Ferns of the Osmunda genus [1] |
| Status | Structure determined in 1974; no recent studies on biological function found [1]. |
While direct information on osmundalin is scarce, recent scientific reviews highlight that ferns, in general, are rich sources of bioactive compounds but remain underexplored compared to other plants [2].
Given the limited existing data, here are concrete steps you can take to investigate this compound's biological function:
The term "osmundalin" refers to a fern glycoside. The key details available are from a 1974 synthesis study, which identified its aglycone (the non-sugar part of the molecule) as osmundalactone [1].
The table below summarizes related lactone compounds found in ferns for context and comparison. Please note that the mechanisms of action for these related compounds are also not fully elucidated.
| Compound Name | Source Fern Genus | Reported Biological Activities (from search results) |
|---|---|---|
| Osmundalactone (Aglycone of this compound) | Osmunda [1] | Information limited to chemical synthesis [1]. |
| (–)-epi-Osmundalactone | Angiopteris [2] [3] | Displays anti-adipogenic (inhibits fat cell formation) and anti-inflammatory activities [2] [3]. |
| Angiopteroside (a glucoside containing the epi-osmundalactone moiety) | Angiopteris [2] [3] | Shows anti-adipogenic activity [2] [3]. |
Given the scarcity of direct data, uncovering this compound's mechanism would require a foundational research approach. The following diagram outlines a potential investigative workflow, moving from established knowledge to new discoveries.
The key steps for a research project would be:
If you are planning research in this area, focusing on the following aspects could be valuable:
(-)-epi-Osmundalactone is a lactone compound first identified and isolated from the rhizomes of Angiopteris helferiana C. Presl, a large fern found in moist forests of Nepal, China, India, and Southeast Asia [1] [2]. The plant has a history of traditional use for treating conditions like scabies, fatigue, and muscle pain [1] [2].
Isolation and Characterization: The standard isolation protocol involves extracting dried rhizomes with methanol, followed by sequential liquid-liquid partitioning with solvents like hexane, dichloromethane, ethyl acetate (EtOAc), and n-butanol (BuOH) [1] [3]. (-)-epi-Osmundalactone is purified from the active EtOAc fraction using techniques such as reverse-phase column chromatography, normal-phase chromatography, and Sephadex LH-20 column chromatography [1] [3]. Its structure is confirmed through NMR spectroscopy, and quantification via UPLC shows it constitutes about 1.54% of the dried rhizome [1] [3].
The table below summarizes the key experimental findings for (-)-epi-Osmundalactone and another compound, Angiopteroside, from the same plant.
| Compound | Anti-adipogenic Activity (Lipid Production Inhibition) | Anti-inflammatory Activity (Nitrite Production Inhibition) | Cytotoxic Activity (HepG2 cells) |
|---|---|---|---|
| (-)-epi-Osmundalactone | 35% inhibition at 2.5 µg/mL [1] | 82% inhibition at 5 µg/mL [1] | Not fully isolated for this test; crude extract IC₅₀ = 236.93 µg/mL [2] |
| Angiopteroside | 25% inhibition at 20 µg/mL [1] | Information Not Specified | Information Not Specified |
Note: The cytotoxic activity is based on a crude extract; the specific contribution of (-)-epi-Osmundalactone requires further isolation and testing [2].
To ensure reproducibility, here are the core methodologies used in the cited studies.
This protocol evaluates the compound's ability to inhibit fat accumulation in pre-adipocyte cells [1].
This protocol measures the compound's effect on inhibiting nitric oxide (NO) production, a key inflammatory mediator, in macrophage cells [1].
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation [2].
The following diagrams outline the general workflow for investigating bioactive compounds from natural products and a proposed mechanism for (-)-epi-Osmundalactone.
Research workflow for identifying bioactive natural products, from plant extraction to lead compound validation.
Research into the anti-inflammatory effects of related natural compounds often implicates the suppression of the MAPK and NF-κB signaling pathways. While the exact mechanism of (-)-epi-Osmundalactone is an active area of research, its potent inhibition of nitrite production suggests it may interact with a similar network.
Proposed anti-inflammatory mechanism: (-)-epi-Osmundalactone may inhibit key pathways (MAPK/NF-κB) to reduce NO production [1].
(-)-epi-Osmundalactone from Angiopteris helferiana is a promising candidate with demonstrated anti-adipogenic and anti-inflammatory activity [1] [3]. Broader LC-MS profiling of the plant also reveals other compounds like Quercetin and Schafroside, which show potential in silico binding affinity for targets like the human PPAR-δ receptor, indicating a multi-component potential for complex conditions like cancer and metabolic syndrome [2].
Key research gaps and next steps include:
(-)-epi-Osmundalactone was isolated from the rhizomes of the fern Angiopteris helferiana [1]. The structure was determined using NMR spectroscopic data.
The table below summarizes the key NMR data for (-)-epi-Osmundalactone, which is crucial for its identification and verification [1]:
| Position | δC | δH, mult. (J in Hz) |
|---|---|---|
| 2 | 164.0 | - |
| 3 | 121.6 | 5.98, d (9.6) |
| 4 | 146.8 | 7.01, dd (5.7, 9.6) |
| 5 | 71.5 | 4.48, qd (2.8, 6.6) |
| 6 | 39.9 | 3.93, m |
| 7 | 19.6 | 1.29, d (6.6) |
The bioactivity of (-)-epi-Osmundalactone was evaluated in standardized cell-based assays. The table below summarizes the key quantitative findings from these studies [1]:
| Assay Type | Cell Line | Test Compound | Concentration | Result / Inhibition | Significance |
|---|---|---|---|---|---|
| Anti-adipogenic | 3T3-L1 | (-)-epi-Osmundalactone | 2.5 μg/mL | 35% lipid production | Potent anti-obesity activity |
| Anti-adipogenic | 3T3-L1 | Angiopteroside | 20 μg/mL | 25% lipid production | Moderate anti-obesity activity |
| Anti-inflammatory | RAW 264.7 | (-)-epi-Osmundalactone | 5 μg/mL | ~82% nitrite production | Potent anti-inflammatory activity |
The research on (-)-epi-Osmundalactone involved a multi-step process from plant material to bioactivity validation. The diagram below outlines the key stages of this experimental workflow.
Experimental workflow for isolating and validating (-)-epi-Osmundalactone.
Plant Extraction and Fractionation [1]:
Isolation and Purification [1]:
Bioactivity Assays [1]:
Obesity is characterized by an increase in the number and size of adipocytes (fat cells) and is closely linked to chronic, low-grade inflammation [1]. This inflammation involves the release of cytokines such as TNF-α and IL-6 from macrophages within adipose tissue, which can lead to insulin resistance [1]. The following diagram illustrates this relationship and the potential role of (-)-epi-Osmundalactone.
The role of (-)-epi-Osmundalactone in targeting obesity-related pathways.
This compound was isolated from the fern Angiopteris helferiana C.Presl. The foundational research covers its isolation yield, structure, and potency in cellular models.
| Aspect | Details |
|---|---|
| Biological Source | Rhizomes of Angiopteris helferiana C.Presl [1] |
| Content in Dried Rhizome | 1.54% [1] |
| Chemical Structure | (5R,6R)-5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one [1] |
| Key Bioactivities | Anti-adipogenic & Anti-inflammatory [1] |
| Quantitative Bioactivity Data | | :--- | :--- | | Assay | Model | Dose/Concentration | Effect | | Anti-adipogenic (Lipid Reduction) | 3T3-L1 pre-adipocytes | 2.5 µg/mL | 35% inhibition of lipid production [1] | | Anti-inflammatory (Nitrite Inhibition) | RAW 264.7 macrophage cells | 5 µg/mL | ~82% inhibition of nitrite production [1] |
The following methodologies are adapted from the foundational study [1].
The diagram below outlines the logical workflow from plant material to bioactivity validation, as described in the foundational study.
To deepen your investigation into this compound, consider these approaches:
Osmundalactone is a dihydropyranone lactone. The table below summarizes its core chemical and sourcing information.
| Property | Details |
|---|---|
| IUPAC Name | (5R,6R)-5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one [1] |
| Molecular Formula | C6H8O3 [1] |
| Structure | 5,6-dihydro-2H-pyran-2-one with hydroxyl and methyl groups at positions 5 and 6 [1] |
| Plant Source | Primarily isolated from ferns of the genera Angiopteris and Osmunda [1]. |
| Natural Form | Often found as a glycone (sugar-bound) in compounds like Angiopteroside [1]. |
Research, primarily from in vitro studies, indicates that osmundalactone and its source plant extracts possess notable biological activities.
| Activity | Experimental Model | Key Findings | Proposed Mechanism / Correlation |
|---|---|---|---|
| Anti-adipogenic | 3T3-L1 pre-adipocyte cells [1] | 2.5 µg/mL dose inhibited lipid production by 35% [1]. | Linked to general anti-obesity mechanisms of phytochemicals like reduced lipogenesis and adipose cell proliferation [1]. |
| Anti-inflammatory | RAW 264.7 macrophage cells [1] | 5 µg/mL dose inhibited nitrite production by ~82% [1]. | Associated with reduction in inflammatory cytokines (e.g., TNF-α, IL-6) [1]. |
| Cytotoxic / Anticancer | HepG2 liver cancer cells (tested as plant extract) [2] | Crude extract showed moderate activity (IC50: 236.93 µg/mL) [2]. | LC-MS profiling of active extract identified Quercetin and other compounds with high binding affinity to molecular targets like PPAR-δ [2]. |
The following experimental protocols are commonly used in research on osmundalactone and related fern compounds.
The experimental workflow from compound discovery to activity validation can be visualized as follows:
Based on the current state of knowledge, several key areas require further investigation:
Osmundalin is a natural product glycoside, historically identified as a glucoside of its aglycone (the non-sugar part), a lactone called (-)-epi-osmundalactone or simply osmundalactone [1] [2] [3].
The table below summarizes the key information available from recent studies:
| Aspect | Details |
|---|---|
| Primary Aglycone | (-)-epi-Osmundalactone (a 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one) [1] |
| Natural Sources | Ferns in the genera Angiopteris (e.g., A. helferiana, A. lygodiifolia) and Osmunda (e.g., O. japonica) [1] [3] |
| Reported Bioactivities | Anti-adipogenic (inhibits lipid production), anti-inflammatory, antimicrobial, antifeedant (against insect larvae) [1] [2] [3] |
| Identified Analogs/Precursors | Angiopteroside (a glycoside from A. helferiana with similar structure) [1] [4] |
While explicit protocols for osumundalin are unavailable, the methodologies used to isolate and test its components and analogs can guide your experimental design.
Based on the available information, here is a potential workflow for researching osumundalin and related compounds. The diagram below outlines the key stages.
Given the lack of readily available protocols, your research would likely need to adapt and optimize general methods for natural product chemistry.
Objective: To provide a detailed methodology for the extraction, isolation, and characterization of Osmundalin from the fern Osmunda japonica.
Background: this compound is a glucoside of osmundalactone [1]. Its aglycone, osmundalactone, is a known lactone compound that has also been identified in other sources, such as the mushroom Tapinella atrotomentosa [1]. The isolation strategy, therefore, involves extracting the plant material, followed by a series of chromatographic steps to separate this compound from other compounds, and verification through hydrolysis and spectroscopic comparison with osmundalactone.
1. Plant Material Preparation
2. Extraction
3. Liquid-Liquid Partitioning
4. Bioactivity-Guided Fractionation
5. Chromatographic Separation This is a multi-step process to purify this compound.
6. Hydrolysis and Confirmation
7. Structure Elucidation
The workflow below summarizes the isolation and identification process.
The table below summarizes the key spectroscopic data you can expect for osmundalactone, the aglycone of this compound, based on its isolation from a mushroom source [1]. This serves as a critical reference for confirming your final product.
Table 1: Reported Spectroscopic Data for Osmundalactone (Aglycone)
| Spectroscopic Method | Reported Data / Key Features |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectral data consistent with a lactone structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern matching osmundalactone. |
| Source (for Aglycone) | Identified in the mushroom Tapinella atrotomentosa and the fern Osmunda japonica [1]. |
Natural products are a cornerstone in the discovery of new pharmacologically active compounds. Ferns, for instance, are vascular plants recognized as rich sources of polyphenols and antioxidants with potential application in nutrition, medicine, and cosmetics [1]. While specific data on Osmundalin is limited, studies on other terpenoids, such as Oleanolic acid (OA), provide excellent models for designing stimulation experiments. OA has been shown to enhance cell migration, a critical process in wound healing, by activating complex signaling networks [2]. This application note outlines a generalized, optimized framework for investigating the cell-stimulatory effects of bioactive natural compounds, drawing on established principles from related research.
Understanding the signaling cascades activated by a compound is fundamental to optimizing its stimulatory effects. Research on other bioactive molecules has highlighted several critical pathways.
2.1. Experimentally Validated Pathways from Related Research The table below summarizes key pathways activated by Oleanolic acid, which can serve as a reference for investigating similar compounds [2].
Table 1: Key signaling molecules and their roles in cell stimulation and migration, as demonstrated by Oleanolic acid research.
| Signaling Molecule / Pathway | Function in Cell Stimulation | Observed Experimental Effect |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Receptor tyrosine kinase that integrates signals for migration and proliferation. | Delayed activation (2-3 hours post-stimulation); its inhibition severely halts cell migration. |
| JNK1/2 (c-Jun N-terminal Kinase) | MAPK family kinase; regulates cell migration, actin dynamics, and gene expression. | Biphasic activation (early at 1 hour, stronger at 3-6 hours); phosphorylates targets like c-Jun and paxillin. |
| c-Jun | Transcription factor; part of the AP-1 complex, involved in proliferation and migration. | Early (1 hour) overexpression and phosphorylation (at Ser 63), leading to nuclear translocation. |
| FAK (Focal Adhesion Kinase) | Non-receptor tyrosine kinase; master regulator of focal adhesion (FA) dynamics. | Phosphorylation at Tyr 925 occurs in parallel with EGFR activation (2-3 hours), dynamizing FAs. |
| ERK1/2 (Extracellular signal-Regulated Kinase) | MAPK family kinase; typically downstream of Ras/Raf, regulates cell growth and division. | Delayed phosphorylation (from 2 hours post-stimulation), following EGFR activation dynamics. |
2.2. Pathway Visualization The following diagram illustrates the temporal sequence and relationships between these key signaling events, based on research into Oleanolic acid's mechanism of action.
This protocol is adapted from methodologies used to study Oleanolic acid [2] and can be applied to investigate the pro-migratory effects of other compounds.
3.1. Reagents and Equipment
3.2. Step-by-Step Methodology
Step 1: Scratch Wound Healing Assay
% Closure = [(Area T=0 - Area T=X) / Area T=0] * 100.Step 2: Inhibitor Studies To deconvolute the signaling mechanism, pre-treat cells with specific inhibitors for 1 hour before adding the test compound and performing the scratch assay. This determines the pathway's necessity for the observed migration.
Step 3: Protein Extraction and Western Blotting for Kinetic Analysis
Step 4: Immunofluorescence and Microscopy
When a bioactive compound shows therapeutic promise, its development must move beyond basic mechanism discovery to rigorous dosage optimization.
4.1. Modernizing Dosage Optimization The traditional "3+3" dose-escalation design, developed for chemotherapies, is often poorly suited for modern targeted therapies. Key limitations include its focus on short-term toxicity and failure to account for long-term efficacy [3]. Reform is critical, as the U.S. FDA has required additional dosing studies for over 50% of recently approved cancer drugs [3].
4.2. Strategies for Improved Dosage Selection
This application note provides a structured framework for the experimental investigation and development of cell-stimulating natural compounds like this compound. The core of the approach lies in the meticulous dissection of signaling pathways and their kinetics, as exemplified by research on Oleanolic acid. Furthermore, integrating modern, model-informed drug development principles from the outset is essential for translating promising in vitro findings into safe and effective therapeutic regimens. Future work on this compound should focus on applying the detailed protocols herein to generate the specific quantitative data currently absent from the literature.
Since a direct protocol is unavailable, you can develop one by systematically adapting established intracellular staining principles. The workflow below outlines the key stages and critical decision points based on general best practices [1] [2].
The choice of fixation and permeabilization methods is crucial and depends on Osmundalin's subcellular localization and the microscopy technique [2].
You will need to experimentally determine the optimal conditions for several variables. The table below summarizes critical parameters and typical starting points for testing.
| Parameter | Considerations & Options | References / Rationale |
|---|---|---|
| Antibody Validation | Verify antibody specificity for this compound; use isotype controls and knockout cell lines if available. | Based on standard antibody validation practices [3]. |
| Fixation Method | 4% PFA: Preserves structure; standard for most targets. Methanol: Can unmask some epitopes; not compatible with phalloidin or some surface markers. | [1] [2] | | Permeabilization Buffer | Choice depends on this compound localization (see workflow above). | [2] | | Antibody Titration | Essential step; use serial dilutions of the primary antibody to find the optimal signal-to-noise ratio. | [1] | | Incubation Time/Temp | Primary antibody: 1-2 hours at room temperature or overnight at 4°C. Secondary antibody: 30 min - 2 hours at room temperature, protected from light. | [1] | | Counterstains & Mounting | Use DAPI for nuclei. For microscopy, use antifade mounting medium to prevent fluorescence bleaching. | [4] [1] |
Given the lack of direct information, here are concrete steps you can take to move your research forward:
Antibody titration is a critical process in research and drug development for determining the optimal working concentration and functional potency of an antibody in a given assay [1]. It involves performing a serial dilution of the antibody and measuring the resulting signal in an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The core objective is to identify the dilution that provides the strongest specific signal with the lowest background, ensuring the assay is both sensitive and efficient.
A precise titration is fundamental for generating reliable, reproducible data. The titer is defined as the functional dilution of an antibody sample necessary to achieve a desired detection range in a specific assay, which is distinct from the total antibody concentration [1]. The following diagram outlines the logical decision-making process for establishing a titration protocol.
Researchers have several methods at their disposal for characterizing antibody responses. The table below summarizes the key features of common techniques.
Table 1: Antibody Characterization and Titration Methods
| Method | Principle | Key Applications | Key Advantages | Key Limitations |
|---|---|---|---|---|
| End-Point Titer ELISA [2] | Serial dilution of antibody; titer is the last dilution with a signal above background. | Determining working antibody concentration; assessing immune response magnitude. | Technically simple, low cost. | No universal titer definition; can overestimate potency if low-avidity antibodies are present [2]. |
| Single-Point Interpolation [2] | A single sample dilution is measured against a standard curve from a capture ELISA kit. | Estimating antigen-specific antibody concentration. | Faster than full titration; uses standardized kits. | Can be imprecise; ignores differences in avidity between samples and the standard [2]. |
| Slope-Corrected Analysis [2] | Mathematically corrects for avidity differences by adjusting the sample titration curve slope to match the standard. | Precise estimation of effective antibody concentration for research and clinical applications. | Higher precision (lower coefficient of variation) than single-point method; accounts for avidity [2]. | More complex data analysis required. |
| Antibody Isotyping [1] | Use of specific anti-immunoglobulin antibodies to determine antibody class/subclass (e.g., IgG1, IgM). | Critical for selecting appropriate purification methods (e.g., Protein A/G for IgG). | Rapid with commercial kits; essential for monoclonal antibody characterization and downstream use [1]. | Requires specific kits; does not provide functional titer information. |
A significant advancement in titration methodology is the move toward more precise quantification. While the single-point interpolation method is common, it introduces considerable imprecision because it fails to account for differences in antibody avidity (the functional binding strength), which affects the slope of the titration curve [2]. A slope-corrected analysis mathematically adjusts for these avidity differences, leading to a more accurate estimation of the "effective antibody concentration" and significantly lower coefficients of variation in results [2].
This protocol provides a detailed procedure for determining antibody titer using an indirect ELISA format, which can be adapted for the Osmundalin antigen.
The experimental workflow for the ELISA protocol is outlined in the following diagram.
Day 1: Plate Coating
Day 2: Blocking and Antibody Incubation
Detection and Development
Since specific information on Osmundalin is not available, I can provide a framework based on general principles of fluorescence conjugation and the analysis of other small molecules. Researchers can adapt this general approach to develop a protocol for this compound.
A typical workflow for developing a fluorescence conjugation protocol involves several key stages, as illustrated below:
Based on standard bioconjugation chemistry [1] [2] [3], here is a generalized protocol that can serve as a starting point for investigation.
Objective: To covalently label the this compound molecule with a fluorophore for detection and imaging applications.
Principle: A reactive derivative of a fluorophore (e.g., an isothiocyanate or N-hydroxysuccinimide ester) will form a stable covalent bond with a functional group (e.g., a primary amine or hydroxyl) on the this compound molecule [3].
Materials:
Method:
Once a conjugate is synthesized, you would characterize it using the following metrics.
| Parameter | Target Measurement | Method of Analysis |
|---|---|---|
| Degree of Labeling (DOL) | Moles of dye per mole of this compound | UV-Vis Spectroscopy [4] |
| Conjugate Purity | >95% | Analytical HPLC |
| Structural Confirmation | Correct molecular weight | Mass Spectrometry (MS) |
| Fluorescence Efficiency | Brightness, Quantum Yield | Fluorescence Spectrometry [1] |
| Functional Activity | Retention of biological activity | Bioassay (to be determined) |
To find the specific information you need, I suggest you:
The table below adapts general principles from immunoprecipitation protocols, highlighting how key experimental variables directly influence background noise [1]. You can apply this logical structure to investigate "Osmundalin."
| Protocol Variable | Impact on Background | Troubleshooting Action |
|---|---|---|
| Cross-linking | Type and efficiency critically determine which RNA-protein interactions are captured. | Confirm protocol uses appropriate cross-linking method (e.g., UV) and optimize duration/intensity [1]. |
| Lysis & Washing | Stringency of lysis buffer and wash conditions major factor in removing non-specifically bound RNA. | Gradually increase wash stringency (e.g., salt concentration, detergent); validate with proper controls [1]. |
| RNase Digestion | Digestion time/concentration affects RNA fragment length; over-digestion can create unmanageably small fragments. | Titrate RNase concentration to achieve optimal fragment size for reducing background while maintaining signal [1]. |
| Antibody Specificity | Primary cause of high background is often non-specific antibody binding. | Include control with non-specific IgG; pre-clear lysate; titrate antibody amount to find optimal specificity [1]. |
This generic workflow for a crosslinking immunoprecipitation (CLIP) experiment illustrates where to incorporate troubleshooting steps. The following diagram maps the key stages and critical decision points that influence background levels.
Based on this workflow, the specific steps for the immunoprecipitation phase are as follows [1]:
When a specific reagent lacks published protocols, a systematic approach involving assay development, robust detection methods, and mechanistic studies is required. The guide below is structured to help you establish a reliable optimization process from scratch.
Begin by determining the appropriate concentration range and understanding the compound's effects.
Suggested Workflow:
Key Quantitative Parameters to Define
| Parameter | Description | Ideal Outcome & Notes |
|---|---|---|
| IC₅₀ / EC₅₀ | Concentration causing a half-maximal effect. | Establishes a reference point for potency. |
| Therapeutic Window | Range between minimal effective and toxic concentrations. | Crucial for in vivo studies; aim for a wide window. |
| Hill Slope | Steepness of the dose-response curve. | Informs on cooperativity and binding kinetics. |
Accurately measuring the actual concentration of your compound in solution is critical. The table below compares common techniques, with High-Performance Liquid Chromatography (HPLC) often being the most suitable for precise quantification of small molecules.
Comparison of Quantitative Analytical Methods
| Method | Principle | Best for this compound... | Example Parameters from Literature |
|---|---|---|---|
| HPLC | Separation based on compound affinity for stationary/mobile phases [3]. | ...purity, stability, and precise quantification in solution. | Linearity: 4-24 µg/mL [3]. LOD/LOQ: 1.04/3.16 µg/mL [3]. |
| GC-MS | Separation followed by mass-based detection [4]. | ...if it is small, volatile, and thermally stable. | Used for small molecules like metabolites, pesticides, VOCs [4]. |
| Ultrasonic Analysis | Measures sound velocity through a solution [5]. | ...rapid, inline concentration checks in pure solutions. | Used for acids like HCl, H₂SO₄ in process control [5]. |
Understanding how this compound works is key to rational optimization. A common approach is to investigate its effect on key cellular signaling pathways like NF-κB and MAPK, which are central to inflammation, cell survival, and proliferation [1] [6].
The diagram below outlines a general experimental workflow to probe these pathways. You can adapt the inhibitors and readouts based on your hypotheses about this compound.
Q1: My dose-response curve for this compound is very shallow. What could be the cause? A shallow curve often suggests non-specific binding, poor solubility, or the compound acting on multiple targets with different affinities. Check the solubility of this compound in your buffer and consider using a co-solvent like DMSO (ensure the final concentration is non-toxic, typically <0.1%). A chromatography method like HPLC can help assess compound stability and purity in your assay buffer [3].
Q2: I suspect fluorescent interference is affecting my HTS readout. How can I confirm and fix this? This is a common issue in fluorescence-based assays [7] [2]. To confirm, run your assay with all components except the detection reagent. If you detect a high signal, it's interference. Solutions include:
Q3: My inhibitor experiment shows reduced cytokine production but no change in cell death. What does this mean? This result, as demonstrated in a similar model with H₂O₂ [1], indicates that the inflammatory response and cell injury/death are uncoupled. This compound might activate the NF-κB/MAPK pathways to induce inflammation (cytokine production), while cell death is caused by a separate mechanism, such as direct oxidative stress or other cytotoxic pathways.
Compounds from Osmunda ferns show bioactivity relevant to drug development. The table below summarizes a key compound and the research context for Osmundalin.
| Compound / Extract | Biological Activity | Relevant Fern Species | Research Context |
|---|---|---|---|
| (-)-epi-Osmundalactone | Anti-adipogenic, Anti-inflammatory [1] | Angiopteris helferiana [1] | A lactone isolated from a fern related to Osmunda; serves as a structural and functional analog for research [1]. |
| Osmunda sp. extracts | Antioxidant, Potential anticancer [2] | Osmunda regalis, Osmunda japonica [2] | Royal fern (O. regalis) root extract has been investigated for its effects on cancer proliferation and invasion [2]. |
Although a direct protocol for this compound is unavailable, the following established methodology for isolating (-)-epi-Osmundalactone from fern rhizomes can be adapted [1]:
For phytochemical profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is a key method. It helps in the tentative identification of multiple phytoconstituents in a crude extract, as demonstrated in studies on Angiopteris helferiana [3].
Based on the available information, you can approach this compound protocol optimization through the following logical pathway, which you can implement and refine in your lab:
Here are some common issues you might encounter and potential solutions based on general laboratory practice and the search results:
Low yield of target compound:
Poor separation during chromatography:
Inconsistent bioactivity in assays:
This compound is a natural compound found in various fern and fungal species. The table below summarizes its core characteristics based on current research.
| Aspect | Details |
|---|---|
| Chemical Nature | Glucoside of (-)-osmundalactone (a lactone) [1] [2]. |
| Natural Sources | Ferns (e.g., Angiopteris species, Osmunda japonica) and mushrooms (e.g., Tapinella atrotomentosa) [1] [3] [2]. |
| Isolated Aglycone | (-)-Osmundalactone (also called (-)-epi-osmundalactone) [1] [2]. |
| Reported Bioactivities | Anti-adipogenic (inhibits fat cell formation), anti-inflammatory, antimicrobial, and antioxidant effects [1] [3] [2]. |
While direct protocols for this compound aren't available, insights from related research can guide your experimental planning.
To help visualize the general workflow for discovering bioactive compounds from natural sources, which is applicable to this compound, see the following diagram.
What is the relationship between this compound and (-)-osmundalactone? this compound is the glucoside (sugar-bound) form of (-)-osmundalactone. The aglycone, (-)-osmundalactone, is the core bioactive structure and can be released from this compound through hydrolysis [2].
Which organisms produce this compound or (-)-osmundalactone? The compound has been isolated from both ferns (e.g., Angiopteris helferiana, Osmunda japonica) and fungi (e.g., the mushroom Tapinella atrotomentosa) [1] [3] [2].
What biological activities have been reported? Research indicates potential for:
Q: I get weak or no signal for my intracellular target. What went wrong?
Q: My background staining is very high. How can I reduce it?
Q: How do I choose between different permeabilization agents?
The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak/No Staining [1] | Incomplete permeabilization | Optimize this compound concentration (e.g., 10-100 µg/mL) and incubation time (typically 10-30 mins at 4°C) [4] [3]. |
| Over-fixation | Reduce formaldehyde fixation time. For 4% PFA, 10-15 minutes at room temperature is often sufficient [1] [2]. | |
| Antibody incompatibility | Verify antibody validation for IHC/ICC after fixation and permeabilization. Test alternative antibodies [1] [2]. | |
| High Background [1] | Antibody concentration too high | Titrate down primary and/or secondary antibody concentrations. |
| Insufficient blocking | Extend blocking time; try different blocking agents (e.g., serum, BSA). | |
| Inadequate washing | Increase wash buffer volume, duration, and frequency between steps. | |
| Loss of Cell Integrity | Over-permeabilization | Reduce concentration or incubation time of this compound [3]. |
| Combined alcohol/Osmundalin damage | Avoid combining harsh alcohol fixes with detergents; use PFA fixation first [2]. | |
| Poor RNA Quality | Permeabilization method too harsh | For single-cell multi-omics, use milder protocols (e.g., 0.2% Tween-20) to preserve RNA integrity [5]. |
This protocol follows best practices for immunofluorescence after formaldehyde fixation [3] [2].
> Note: Digitonin is soluble in DMSO. Prepare a stock solution (e.g., 10 mg/mL) and store at -20°C [4].
Selecting the right method is critical for your data quality. The table below compares permeabilization approaches, particularly for advanced applications like single-cell multi-omics.
| Method | Mechanism | Best For | Advantages | Disadvantages |
|---|---|---|---|---|
| This compound (Digitonin) | Binds cholesterol, creating pores in plasma membrane [3]. | Delicate intracellular targets (cytosolic proteins), organelle-specific staining [3] [2]. | Selective; preserves organelle integrity; good for functional assays [3]. | Variable efficiency; cholesterol-dependent; requires optimization [3]. |
| Triton X-100 / Tween-20 | Dissolves lipids, non-selectively disrupting all membranes [3] [2]. | Robust targets, nuclear antigens, general use [2]. | Strong and reliable permeabilization [2]. | Can destroy epitopes and membrane structures; harsher [3] [2]. |
| Methanol / Acetone | Dehydrates and precipitates proteins; disrupts membranes [3] [2]. | Cytoskeletal and structural proteins [2]. | Simultaneously fixes and permeabilizes [3] [2]. | Can denature sensitive epitopes; not suitable for soluble proteins [2]. |
Research shows that for single-cell multi-omics, a mild permeabilization method using 0.2% Tween-20 resulted in lower transcriptomic loss compared to commercial fixation/permeabilization kits, allowing for a more precise proteomic and transcriptomic fingerprint [5].
The following diagram illustrates the logical decision process for troubleshooting and optimizing your permeabilization protocol.
This workflow provides a structured approach to diagnosing and resolving the most common permeabilization problems.
What is the recommended storage temperature for Osmundalin? While the specific stability profile for this compound would need to be established experimentally, standard storage temperatures for pharmaceuticals are defined by pharmacopoeias. A common guideline is to store at ambient temperature, between +15 °C and +25 °C [1]. For longer-term storage, particularly for sensitive formulations, a refrigerator at +2 °C to +8 °C is often recommended.
Can opened vials of this compound be used beyond 24 hours? Many monoclonal antibodies and protein-based therapeutics supplied in single-use vials are recommended for disposal 24 hours after opening. However, recent research on other biologics, like Durvalumab, has shown that physicochemical and microbiological stability can be maintained for at least 14 days when vials are aseptically handled and stored at 4°C or room temperature [2]. You should conduct a similar stability study for this compound to determine its specific beyond-use date.
What are the main degradation pathways for a drug like this compound? Pharmaceuticals can degrade through various physical and chemical routes. The main pathways to investigate include [3] [4]:
This indicates physical instability, such as protein aggregation or precipitation.
Investigation and Resolution Protocol:
Methodology:
This suggests chemical degradation or instability.
Investigation and Resolution Protocol:
Methodology:
You can use these standard protocols to generate your own stability data for this compound.
This is the cornerstone of stability assessment.
Objective: To determine the shelf-life of this compound under recommended storage and accelerated conditions. Materials: this compound drug substance or product, controlled temperature chambers, humidity-controlled ovens (if needed). Procedure:
The table below outlines standard storage conditions for stability testing:
| Study Type | Temperature | Relative Humidity | Minimum Duration | Key Purpose |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 months | Establish shelf life and expiry [3] |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | Predict stability and identify degradation pathways in a shorter time [3] |
| Low-Temperature | 0°C ± 2°C | N/A | 7 days | Assess stability for liquid formulations during shipping or cold storage [5] |
This protocol helps you predict the shelf-life of this compound.
Objective: To determine the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀) of this compound under specific stress conditions. Materials: this compound solution, water bath or stability chamber, HPLC system with UV/VIS detector. Procedure:
The formulas for a first-order reaction are [3]:
I hope this framework provides a solid scientific foundation for your technical support center. The protocols and troubleshooting guides are based on general pharmaceutical principles and can be adapted once specific data for this compound becomes available.
Your focus on "osmundalin" points to a specific glucoside of osmundalactone [1]. However, a 2024 study indicates that research on this particular compound is still sparse, and it is more practical to consider it within a family of related lactone compounds [1].
The most relevant and reproducible data currently available involves two key compounds:
The quantitative bioactivity data for these related compounds is summarized in the table below.
| Compound | Biological Activity | Tested Concentration | Inhibition/Effect | Cell Line/Model |
|---|---|---|---|---|
| (-)-epi-Osmundalactone | Anti-adipogenic (Lipid production) | 2.5 µg/mL | 35% inhibition | 3T3-L1 pre-adipocytes [2] |
| Angiopteroside | Anti-adipogenic (Lipid production) | 20 µg/mL | 25% inhibition | 3T3-L1 pre-adipocytes [2] |
| (-)-epi-Osmundalactone | Anti-inflammatory (Nitrite production) | 5 µg/mL | ~82% inhibition | RAW 264.7 macrophages [2] |
| Lactones from *O. regalis* | Cytotoxicity | Information not specified in results | Significant cytotoxic activity | AML MOLM-13, H9c2, NRK cell lines [1] |
Here are detailed methodologies for the anti-adipogenic and anti-inflammatory assays, which are central to the reported findings.
This protocol is adapted from studies on (-)-epi-Osmundalactone and Angiopteroside [2].
This protocol is based on the nitrite production inhibition assay [2].
| Issue | Potential Causes | Solutions & Verification Steps |
|---|
| Low Bioactivity | 1. Incorrect plant species or plant part. 2. Low compound purity. 3. Degradation of the labile lactone ring. | 1. Verify botany: Use A. helferiana rhizomes for the cited compounds [2]. 2. Characterize thoroughly: Use 1D/2D NMR and HRMS for structural confirmation and purity assessment [1]. 3. Optimize storage: Store compounds at -20°C or below, under inert atmosphere, and in anhydrous solvents. | | Inconsistent Isolation Yield | 1. Seasonal variation in plant metabolite content. 2. Inefficient extraction protocol. | 1. Standardize plant material: Source from the same location and harvest in the same season. 2. Follow cited methods: Use successive solvent partitioning (Hexane → DCM → EtOAc → n-BuOH) of methanolic extract, followed by chromatographic purification (Sephadex LH-20) [2] [1]. | | Failed Compound Isolation | Complex metabolite mixture obscuring the target compound. | Employ advanced separation: Combine multiple techniques like XAD-7 adsorption chromatography, Sephadex LH-20 gel filtration, and preparative HPLC [1]. | | Cytotoxicity Results Not Reproducible | Variations in cell culture conditions, passage number, or assay endpoint. | Standardize bioassays: Use low-passage cells, strict serum batch control, and include a reference cytotoxic compound in each experiment. For lactones, use multiple viability assays (MTT, Resazurin, etc.) [1]. |
The following diagram outlines the core process for isolating and testing these compounds, which can help in identifying where issues may arise in your own workflow.
The most reliable path forward is to use (-)-epi-Osmundalactone and angiopteroside as model compounds for method development, given their clearer isolation and activity data [2]. When working with Osmunda regalis, be prepared for a more complex metabolite profile and employ the rigorous isolation and characterization techniques highlighted in the 2024 study [1]. Meticulous documentation of your plant material and analytical procedures is the cornerstone of achieving reproducible results.
The table below summarizes the key experimental findings for (-)-epi-Osmundalactone isolated from Angiopteris helferiana [1].
| Bioactivity Assay | Experimental Model | Result | Concentration/Dose |
|---|---|---|---|
| Anti-adipogenic (inhibition of lipid production) | 3T3-L1 pre-adipocyte cell line | 35% inhibition | 2.5 µg/mL [1] |
| Anti-inflammatory (inhibition of nitrite production) | RAW 264.7 macrophage cell line | 82% inhibition | 5 µg/mL [1] |
The data in the table above was generated using the following standard in vitro (cell-based) methodologies [1]:
While direct comparisons are unavailable, understanding the research context can guide your evaluation.
The diagram below outlines the key experimental steps for obtaining and testing (-)-epi-Osmundalactone, as described in the research.
To build a more complete comparison guide, I suggest the following steps:
A 2020 study isolated and characterized (-)-epi-Osmundalactone from the fern Angiopteris helferiana and evaluated its bioactivities relevant to obesity and related diseases [1]. The table below summarizes the key quantitative data from this study.
| Compound Name | Biological Activity | Test System | Concentration | Effect |
|---|---|---|---|---|
| (-)-epi-Osmundalactone | Anti-adipogenic (inhibits fat accumulation) | 3T3-L1 cells (pre-adipocyte mouse cell line) | 2.5 µg/mL | 35% inhibition of lipid production [1] |
| Angiopteroside | Anti-adipogenic (inhibits fat accumulation) | 3T3-L1 cells (pre-adipocyte mouse cell line) | 20 µg/mL | 25% inhibition of lipid production [1] |
| (-)-epi-Osmundalactone | Anti-inflammatory (inhibits nitrite production) | RAW 264.7 cells (mouse macrophage cell line) | 5 µg/mL | ~82% inhibition of nitrite production [1] |
The study provides methodologies for the key experiments cited, which can be adapted as a template for specificity testing protocols.
Based on the study's context, the anti-adipogenic and anti-inflammatory effects of (-)-epi-Osmundalactone are part of a complex biological system. The following diagrams map the logical relationship of obesity-induced inflammation and the experimental workflow for compound testing.
Since direct information on "Osmundalin" is unavailable, here are practical steps to find the data you need:
Osmundalin is a natural product identified as the glucoside of osmundalactone [1]. The available research primarily highlights the biological activity of its aglycone (osmundalactone) and structurally similar lactones, rather than this compound itself. The table below summarizes key compounds that can serve as references for expected activity profiles:
| Compound Name | Source Organism | Reported Biological Activities | Experimental Context (Cell Lines/Models) |
|---|---|---|---|
| Osmundalactone (and analogs) [1] [2] | Osmunda regalis L., Angiopteris species | Significant cytotoxic activity [1]; Anti-adipogenic; Anti-inflammatory [2] | Cytotoxicity: AML MOLM-13, H9c2, NRK cell lines [1]. Anti-adipogenic: 3T3-L1 cells [2]. Anti-inflammatory: RAW 264.7 cells [2]. |
| Unspecified Lactones [1] | Osmunda regalis L. (aerial parts) | Significant cytotoxic activity [1] | AML MOLM-13, H9c2, NRK cell lines [1]. |
| (-)-epi-Osmundalactone [2] | Angiopteris helferiana C.Presl | Anti-adipogenic; Anti-inflammatory [2] | Anti-adipogenic: 3T3-L1 cells (35% inhibition at 2.5 µg/mL) [2]. Anti-inflammatory: RAW 264.7 cells (82% nitrite inhibition at 5 µg/mL) [2]. |
| OSW-1 [3] | Ornithogalum saundersiae | Anticancer; induces apoptosis and cell cycle arrest [3] | Glioma T98G and LN18 cell lines; nude mouse xenograft model [3]. |
The general workflow for evaluating a natural compound like this compound involves isolation, purity confirmation, and a series of in vitro and in vivo biological assays.
Diagram 1: A generalized experimental workflow for the isolation and bioactivity evaluation of natural products like this compound.
For cytotoxicity assays, a common and reliable method is the Cell Counting Kit-8 (CCK-8) assay [3]. Here is a typical protocol:
To investigate the mechanism of action, network pharmacology can predict potential targets, which are then validated experimentally.
Diagram 2: A logic flow for identifying the mechanism of action of a compound, from target prediction to experimental validation.
The PI3K/AKT signaling pathway is a common and crucial target for many anticancer natural compounds [3]. You can validate its involvement using Western blotting:
Negative controls are fundamental to rigorous scientific experimentation. They are samples or groups that are not subjected to the experimental treatment but are otherwise handled identically to the test groups.
While the exact protocol for Osmundalin is unavailable, established experimental frameworks from the search results illustrate how negative controls are validated in practice. The table below summarizes common types of negative controls and their applications.
| Control Type | Experimental Context | Methodology & Purpose | Key Outcome Measure |
|---|---|---|---|
| Negative Control Outcome (NCO) | Observational Clinical Studies [4] | Uses outcomes not believed to be caused by the treatment to detect unmeasured confounding. | Evidence of an association between treatment and NCO indicates residual bias. [4] |
| Control for Primary Antibody Specificity | Immunocytochemistry (e.g., Western Blot) [1] [2] | Test antibody on knockout (or knockdown) samples and wild-type samples. | Signal present in wild-type samples and absent in knockout samples confirms specificity. [1] |
| Control for Non-Specific Binding | Antibody-based Staining [1] | Replace primary antibody with pre-immune serum or an isotype-matched control antibody. | Absence of signal confirms binding is specific to the antigen-binding site, not other regions. [1] |
| Secondary Antibody Control | Indirect Staining (e.g., Microscopy) [1] | Omit the primary antibody but incubate the sample with the secondary antibody as usual. | Absence of signal confirms the secondary antibody does not bind non-specifically to the sample. [1] |
| Solvent / Vehicle Control | Drug Treatment Studies [5] | Treat cells or organisms with the compound's solvent (e.g., DMSO) but not the active compound itself. | Confirms that any biological effects are due to the drug and not the solvent it was dissolved in. [5] |
The following diagram illustrates the logical workflow for establishing and interpreting key negative controls in a drug discovery context, integrating several of the concepts from the table above.
Since direct information is unavailable, here are suggested paths to build the necessary data for your comparison guide:
| Compound Category | Specific Compounds Identified | Key Biological Activities / Notes | Research Status |
|---|---|---|---|
| Previously Undescribed Compounds | Kaempferol & Quercetin triglycosides, various new lactones [1] | Isolated and characterized; structures determined via NMR and HRMS [1] | New Discovery: First time identified in this species [1] |
| Known Compounds (First time in O. regalis) | Chalconaringenin 2'-O-β-glucopyranoside, Apigenin glycoside, Blumenol C glucoside, and others [1] | Isolated and characterized [1] | New Context: First report of these known compounds in this fern [1] |
| Cytotoxic Agents | Two isolated lactones (specific names not fully detailed) | Exhibited significant cytotoxic activity against AML MOLM-13, H9c2, and NRK cell lines [1] | Confirmed Bioactivity: Promising for anticancer drug research [1] |
The following methodology details how researchers isolated and confirmed the structures of these compounds, providing a reproducible experimental workflow [1]:
The cytotoxic activity of the isolated compounds was confirmed through the following bioassay, which is standard for identifying potential anticancer agents [1]:
While your focus is on Osmunda regalis, other ferns in the same class contain structurally similar lactones with confirmed bioactivity, which may be of comparative interest: